Irreversible Inactivation vs. Productive Substrate Turnover: Direct Comparison with 19-Fluoroandrost-4-ene-3,17-dione
In the foundational study by Marcotte et al. (1982), 19,19-difluoroandrost-4-ene-3,17-dione (compound 1) and 19-fluoroandrost-4-ene-3,17-dione (compound 2) were tested side-by-side in human placental microsomal aromatase assays [1]. Compound 1 caused time-dependent, irreversible inactivation of aromatase with a Ki of 1 μM and kinact of 0.023 min⁻¹. In stark contrast, compound 2 did not cause any inactivation whatsoever; instead, it was converted to estrone in high yield by the same enzyme system [1]. This demonstrates that the single additional fluorine atom at C-19 fully determines whether the compound acts as an enzyme inactivator or a substrate. No other single-atom modification in the androstenedione scaffold produces such a complete functional dichotomy.
| Evidence Dimension | Enzyme inactivation vs. substrate turnover by human placental aromatase |
|---|---|
| Target Compound Data | Ki = 1 μM; kinact = 0.023 min⁻¹; causes time-dependent irreversible inactivation |
| Comparator Or Baseline | 19-Fluoroandrost-4-ene-3,17-dione: No inactivation detected; converted to estrone in high yield |
| Quantified Difference | Qualitative dichotomy: complete inactivation vs. no inactivation; the difluoro compound is exclusively an inactivator, while the monofluoro analog is exclusively a substrate |
| Conditions | Human placental microsomes; aromatase (estrogen synthetase) activity assay; NADPH-supplemented |
Why This Matters
For researchers studying aromatase mechanism or screening for inactivation-specific effects, the 19-fluoro analog is invalid as a substitute because it generates estrone rather than inactivating the enzyme, fundamentally altering the experimental outcome.
- [1] Marcotte PA, Robinson CH. Inhibition and inactivation of estrogen synthetase (aromatase) by fluorinated substrate analogues. Biochemistry. 1982 May 25;21(11):2773-8. doi: 10.1021/bi00540a030. PMID: 7093221. View Source
